(6Z)-2-ethyl-5-imino-6-({1-[2-(4-methylphenoxy)ethyl]-1H-indol-3-yl}methylidene)-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one
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Overview
Description
(6Z)-2-ETHYL-5-IMINO-6-({1-[2-(4-METHYLPHENOXY)ETHYL]-1H-INDOL-3-YL}METHYLIDENE)-5H,6H,7H-[1,3,4]THIADIAZOLO[3,2-A]PYRIMIDIN-7-ONE is a complex organic compound that belongs to the class of thiadiazolo-pyrimidines This compound is characterized by its unique structure, which includes an indole moiety, a phenoxyethyl group, and a thiadiazolo-pyrimidine core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (6Z)-2-ETHYL-5-IMINO-6-({1-[2-(4-METHYLPHENOXY)ETHYL]-1H-INDOL-3-YL}METHYLIDENE)-5H,6H,7H-[1,3,4]THIADIAZOLO[3,2-A]PYRIMIDIN-7-ONE typically involves multi-step organic reactionsThe final step involves the formation of the thiadiazolo-pyrimidine core through cyclization reactions under specific conditions, such as the use of strong acids or bases, and elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. Techniques such as continuous flow chemistry and the use of advanced catalysts can be employed to scale up the production process. Additionally, purification methods like recrystallization and chromatography are essential to obtain the compound in its desired form .
Chemical Reactions Analysis
Types of Reactions
(6Z)-2-ETHYL-5-IMINO-6-({1-[2-(4-METHYLPHENOXY)ETHYL]-1H-INDOL-3-YL}METHYLIDENE)-5H,6H,7H-[1,3,4]THIADIAZOLO[3,2-A]PYRIMIDIN-7-ONE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the imino group to an amine.
Substitution: The phenoxyethyl group can be substituted with other functional groups under appropriate conditions
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions often involve controlled temperatures and pH levels to ensure the desired transformation .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines. Substitution reactions can result in a variety of derivatives with different functional groups .
Scientific Research Applications
(6Z)-2-ETHYL-5-IMINO-6-({1-[2-(4-METHYLPHENOXY)ETHYL]-1H-INDOL-3-YL}METHYLIDENE)-5H,6H,7H-[1,3,4]THIADIAZOLO[3,2-A]PYRIMIDIN-7-ONE has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of advanced materials and chemical processes
Mechanism of Action
The mechanism of action of (6Z)-2-ETHYL-5-IMINO-6-({1-[2-(4-METHYLPHENOXY)ETHYL]-1H-INDOL-3-YL}METHYLIDENE)-5H,6H,7H-[1,3,4]THIADIAZOLO[3,2-A]PYRIMIDIN-7-ONE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved .
Comparison with Similar Compounds
Similar Compounds
1,2-Cyclohexane dicarboxylic acid diisononyl ester: Used as a plasticizer in various applications.
Heparinoid compounds: Found in marine organisms and used for their anticoagulant properties.
Uniqueness
(6Z)-2-ETHYL-5-IMINO-6-({1-[2-(4-METHYLPHENOXY)ETHYL]-1H-INDOL-3-YL}METHYLIDENE)-5H,6H,7H-[1,3,4]THIADIAZOLO[3,2-A]PYRIMIDIN-7-ONE is unique due to its specific structural features, which confer distinct chemical and biological properties. Its combination of an indole moiety, phenoxyethyl group, and thiadiazolo-pyrimidine core sets it apart from other compounds, making it a valuable subject of study in various scientific fields .
Properties
Molecular Formula |
C25H23N5O2S |
---|---|
Molecular Weight |
457.5 g/mol |
IUPAC Name |
(6Z)-2-ethyl-5-imino-6-[[1-[2-(4-methylphenoxy)ethyl]indol-3-yl]methylidene]-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one |
InChI |
InChI=1S/C25H23N5O2S/c1-3-22-28-30-23(26)20(24(31)27-25(30)33-22)14-17-15-29(21-7-5-4-6-19(17)21)12-13-32-18-10-8-16(2)9-11-18/h4-11,14-15,26H,3,12-13H2,1-2H3/b20-14-,26-23? |
InChI Key |
QDOHTQOXVBPVRG-QNPCYTEQSA-N |
Isomeric SMILES |
CCC1=NN2C(=N)/C(=C/C3=CN(C4=CC=CC=C43)CCOC5=CC=C(C=C5)C)/C(=O)N=C2S1 |
Canonical SMILES |
CCC1=NN2C(=N)C(=CC3=CN(C4=CC=CC=C43)CCOC5=CC=C(C=C5)C)C(=O)N=C2S1 |
Origin of Product |
United States |
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